

# Application Notes: GPR119 Agonist 2 for In Vitro GLP-1 Secretion Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GPR119 agonist 2

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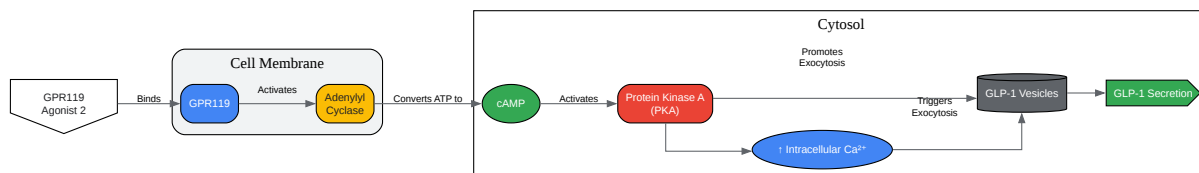
## Introduction

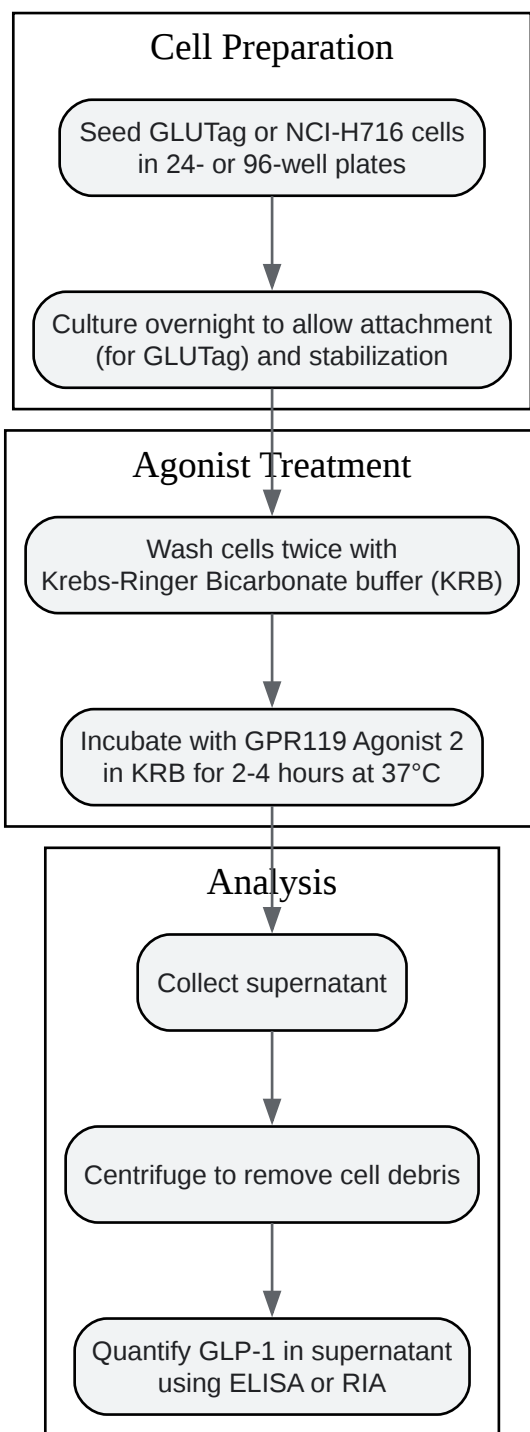
G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes and obesity.[1] Predominantly expressed in pancreatic  $\beta$ -cells and intestinal enteroendocrine L-cells, GPR119 plays a crucial role in glucose homeostasis.[1][2][3]

Activation of GPR119 by agonist compounds stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with potent insulinotropic effects.[1][2][4] This application note provides detailed protocols and data for studying GLP-1 secretion in vitro using a GPR119 agonist, referred to here as "**GPR119 Agonist 2**," representing a typical synthetic agonist used in research.

## GPR119 Signaling Pathway

GPR119 is a G $\alpha$ s-coupled receptor.[2] Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which in turn modulates downstream effectors to promote GLP-1 secretion.[4] This signaling cascade can also involve an increase in intracellular calcium levels, contributing to the secretory process.[5]





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